

# In vivo imaging of P 276-00 effects on tumor growth

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **P 276-00**

Cat. No.: **B045974**

[Get Quote](#)

## Application Note & Protocol

### Title: Longitudinal In Vivo Imaging of Tumor Response to P 276-00, a Multi-Targeting Cyclin-Dependent Kinase Inhibitor

#### Abstract

The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them prime targets for therapeutic intervention.<sup>[1][2]</sup> **P 276-00** (also known as Riviciclib) is a potent, small-molecule flavone derivative that selectively inhibits multiple CDKs, primarily CDK1, CDK4, and CDK9, thereby disrupting cell cycle progression and transcription, ultimately leading to apoptosis in cancer cells.<sup>[3][4][5]</sup> This application note provides a comprehensive guide for the non-invasive, longitudinal monitoring of the therapeutic efficacy of **P 276-00** in preclinical tumor models using in vivo bioluminescence imaging (BLI). We present detailed, field-tested protocols for establishing luciferase-expressing xenograft models, drug administration, imaging acquisition, and data analysis. The methodologies described herein are designed to provide a robust and reproducible framework for evaluating the pharmacodynamic effects and anti-tumor activity of **P 276-00**, facilitating its preclinical development.

#### Scientific Background & Mechanism of Action The Role of CDKs in Cancer

Cyclin-dependent kinases are a family of serine/threonine kinases that act as master regulators of the cell cycle.[\[6\]](#)[\[7\]](#) Their activity is dependent on binding to regulatory cyclin subunits. The CDK4/Cyclin D complex, in particular, governs the G1-S phase transition. It phosphorylates the retinoblastoma protein (pRb), causing the release of the E2F transcription factor, which in turn activates genes required for DNA synthesis and S-phase entry.[\[3\]](#) In many cancers, this pathway is hyperactivated, leading to uncontrolled cellular proliferation.[\[8\]](#)

## P 276-00: A Multi-Targeting Kinase Inhibitor

**P 276-00** is a novel CDK inhibitor with a distinct selectivity profile.[\[3\]](#)[\[9\]](#) Unlike highly specific CDK4/6 inhibitors, **P 276-00** also potently inhibits CDK1/Cyclin B (essential for the G2/M transition) and CDK9/Cyclin T1 (a key component of the positive transcription elongation factor b, P-TEFb).[\[4\]](#)[\[10\]](#)[\[11\]](#) Inhibition of CDK9 suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, which is crucial for the survival of many cancer cells, including multiple myeloma and mantle cell lymphoma.[\[12\]](#)[\[13\]](#) This multi-pronged attack on cell cycle progression and transcriptional regulation forms the basis of its potent anti-tumor activity.[\[3\]](#)[\[14\]](#)

| Parameter               | Description                                                  | Reference                                                     |
|-------------------------|--------------------------------------------------------------|---------------------------------------------------------------|
| Compound Name           | P 276-00 (Riviciclib)                                        | <a href="#">[4]</a> <a href="#">[10]</a>                      |
| Chemical Class          | Flavone                                                      | <a href="#">[3]</a> <a href="#">[5]</a>                       |
| Primary Targets         | CDK9/Cyclin T1, CDK4/Cyclin D1, CDK1/Cyclin B                | <a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[11]</a> |
| IC <sub>50</sub> Values | ~20 nM (CDK9), ~63 nM (CDK4), ~79 nM (CDK1)                  | <a href="#">[4]</a> <a href="#">[11]</a>                      |
| Mechanism               | ATP-competitive inhibition                                   | <a href="#">[3]</a> <a href="#">[11]</a>                      |
| Cellular Effects        | G1 and/or G2 phase cell cycle arrest, induction of apoptosis | <a href="#">[3]</a> <a href="#">[10]</a>                      |

Table 1: Profile of the CDK Inhibitor **P 276-00**.

The primary mechanism involving CDK4 inhibition is visualized below. By inhibiting CDK4, **P 276-00** prevents the phosphorylation of pRb, maintaining it in its active, E2F-bound state. This

blocks the transcription of S-phase genes and halts cell proliferation at the G1 checkpoint.



[Click to download full resolution via product page](#)

Figure 1: Simplified Signaling Pathway for **P 276-00**. This diagram illustrates the primary mechanism of **P 276-00** in blocking the G1-S cell cycle transition by inhibiting the CDK4/Cyclin D complex. Additional key targets (CDK1, CDK9) are also noted.

## Preclinical In Vivo Imaging Strategy

To accurately assess the anti-tumor efficacy of **P 276-00**, a longitudinal study design using a human tumor xenograft model in immunodeficient mice is essential.[15][16] This approach allows for the repeated, non-invasive measurement of tumor burden in the same animal over time, reducing animal usage and improving the statistical power of the study.[17]

Bioluminescence imaging (BLI) is the modality of choice for this application.[18] It relies on tumor cells that have been genetically engineered to stably express a luciferase enzyme. Upon systemic administration of the substrate (e.g., D-luciferin), the enzyme catalyzes a reaction that produces light, which can be detected and quantified by a sensitive CCD camera.[19] The resulting signal intensity, measured as total flux (photons/second), is directly proportional to the number of viable tumor cells.[20]

[Click to download full resolution via product page](#)

Figure 2: Overall Experimental Workflow. This flowchart outlines the key steps from cell line preparation to in vivo imaging and endpoint analysis for assessing the efficacy of **P 276-00**.

## Detailed Experimental Protocols

### Protocol 1: Preparation of Luciferase-Expressing Cancer Cells

- Rationale: Stable expression of a luciferase reporter gene is critical for reliable and reproducible BLI signal. Lentiviral transduction is a highly efficient method for achieving stable integration into the host cell genome.
- Cell Line Selection: Choose a human cancer cell line known to be sensitive to CDK inhibitors, such as H-460 (non-small cell lung cancer) or MCF-7 (breast cancer).<sup>[3]</sup> Culture cells in the recommended medium and conditions.
- Transduction: Transduce cells with a lentiviral vector carrying a firefly luciferase (luc2) gene under a constitutive promoter (e.g., CMV or EF1 $\alpha$ ).
- Selection: Two days post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- Validation: Expand the resistant cell population and validate luciferase activity via an in vitro assay. Create a serial dilution of cells and confirm a linear relationship between cell number and bioluminescence signal.

### Protocol 2: Establishment of Subcutaneous Xenograft Model

- Rationale: Subcutaneous models are technically straightforward, and tumor growth can be easily monitored by both caliper measurements and BLI.<sup>[21]</sup> The use of immunodeficient mice (e.g., NOD-SCID or Athymic Nude) is mandatory to prevent rejection of the human tumor cells.<sup>[15][16]</sup>
- Animal Model: Use 6-8 week old female immunodeficient mice. Allow animals to acclimatize for at least one week before the procedure.

- Cell Preparation: Harvest luciferase-expressing cells during their logarithmic growth phase. Wash cells twice with sterile, serum-free medium or PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of  $10 \times 10^6$  cells per 100  $\mu$ L. Keep cells on ice.
- Implantation: Anesthetize the mouse. Shave the right dorsal flank and sterilize the area with an alcohol wipe. Using a 27-gauge needle, inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) subcutaneously.
- Monitoring: Monitor the animals daily for health and welfare. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>)/2.

## Protocol 3: P 276-00 Formulation and Dosing

- Rationale: Proper formulation and administration are key to achieving effective drug exposure *in vivo*. Dosing regimens should be based on prior preclinical studies demonstrating efficacy and tolerability.[4][10][11]
- Reconstitution: Prepare **P 276-00** (hydrochloride or free base) in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
- Dose Calculation: Preclinical studies have shown efficacy at doses ranging from 35-50 mg/kg, administered daily via i.p. injection.[4][10] Calculate the required volume for each animal based on its most recent body weight.
- Study Groups: Once tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).

| Cohort | Treatment       | Dose     | Route | Schedule           |
|--------|-----------------|----------|-------|--------------------|
| 1      | Vehicle Control | N/A      | i.p.  | Daily, 5 days/week |
| 2      | P 276-00        | 50 mg/kg | i.p.  | Daily, 5 days/week |

Table 2: Example In Vivo Study Design.

## Protocol 4: In Vivo Bioluminescence Imaging (BLI)

- Rationale: BLI provides a quantitative measure of viable tumor burden. A consistent imaging protocol is crucial for generating comparable longitudinal data.[18][22]
- Baseline Imaging: Perform imaging on Day 0, immediately before the first dose, to establish a baseline signal for each tumor.
- Substrate Preparation: Prepare a stock solution of D-luciferin potassium salt in sterile PBS at 15 mg/mL. Filter-sterilize and protect from light.
- Administration: Administer D-luciferin via i.p. injection at a dose of 150 mg/kg.
- Image Acquisition: Wait for 10-15 minutes for the substrate to biodistribute. Anesthetize the mice using isoflurane and place them in the imaging chamber of an IVIS® Spectrum or similar system.
- Imaging Parameters: Acquire images using an open filter ("Luminescence") with an exposure time between 1 second and 1 minute, adjusting to avoid saturation. Use a medium binning setting.
- Longitudinal Imaging: Repeat the imaging procedure at regular intervals (e.g., once or twice weekly) throughout the study.

## Data Acquisition and Analysis

- Rationale: Quantitative analysis of both BLI signal and physical tumor volume provides a comprehensive picture of the drug's effect.[23] While volume measures overall size, BLI specifically reflects the viable cell mass, which can decrease due to drug-induced apoptosis or necrosis even if the physical size has not yet changed.[20]
- Image Quantification: Use the accompanying analysis software (e.g., Living Image®) to draw a region of interest (ROI) around the tumor area on each image.
- Data Extraction: Quantify the light emission from each ROI as Total Flux (photons/second).

- Data Presentation: Plot the mean tumor volume and mean total flux for each group over time. Normalize the BLI signal for each animal to its own Day 0 baseline value to account for initial variations.

| Day      | Group   | Mean Tumor Volume<br>(mm <sup>3</sup> ) ± SEM | Mean Total Flux<br>(photons/sec) ± SEM        |
|----------|---------|-----------------------------------------------|-----------------------------------------------|
| 0        | Vehicle | 125.4 ± 10.2                                  | 1.8 × 10 <sup>8</sup> ± 0.3 × 10 <sup>8</sup> |
| P 276-00 |         | 128.1 ± 11.5                                  | 1.9 × 10 <sup>8</sup> ± 0.4 × 10 <sup>8</sup> |
| 7        | Vehicle | 350.7 ± 25.6                                  | 5.2 × 10 <sup>8</sup> ± 0.8 × 10 <sup>8</sup> |
| P 276-00 |         | 210.3 ± 18.9                                  | 2.5 × 10 <sup>8</sup> ± 0.5 × 10 <sup>8</sup> |
| 14       | Vehicle | 890.2 ± 60.1                                  | 1.5 × 10 <sup>9</sup> ± 0.2 × 10 <sup>9</sup> |
| P 276-00 |         | 255.8 ± 22.4                                  | 1.1 × 10 <sup>8</sup> ± 0.3 × 10 <sup>8</sup> |
| 21       | Vehicle | 1540.6 ± 112.8                                | 2.9 × 10 <sup>9</sup> ± 0.4 × 10 <sup>9</sup> |
| P 276-00 |         | 280.5 ± 35.1                                  | 0.9 × 10 <sup>8</sup> ± 0.2 × 10 <sup>8</sup> |

Table 3: Example Quantitative Data Summary. This table presents hypothetical data demonstrating the effective inhibition of both tumor growth and bioluminescence signal in the **P 276-00** treated group compared to the vehicle control.

- Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with multiple comparisons) to determine the significance of the differences between the treatment and control groups over time.[\[24\]](#)

## Troubleshooting & Expert Insights

- Issue: High variability in BLI signal within a group.
  - Cause & Solution: This can result from inconsistent timing between luciferin injection and imaging, or inaccurate i.p. injections. Ensure a precise timer is used for all animals and that personnel are properly trained in injection techniques.
- Issue: Decreasing BLI signal but stable or increasing tumor volume.

- Cause & Solution: This is an expected and insightful result. It often indicates that the treatment is causing significant cell death and necrosis within the tumor core, which is not yet reflected by a change in physical size.[\[20\]](#) This highlights the advantage of BLI over caliper-only measurements.
- Issue: No tumor take or slow growth.
  - Cause & Solution: This may be due to low cell viability, insufficient cell number, or the specific cell line's growth characteristics. Always use cells in the log-growth phase and consider co-injecting with Matrigel to support initial establishment.[\[21\]](#)

## References

- Joshi, K.S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. *Molecular Cancer Therapeutics*, 6(3), 918-25. [\[Link\]](#)
- Malumbres, M. (2011). Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs. *Methods in Molecular Biology*, 761, 413-29. [\[Link\]](#)
- Li, Z., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development.
- Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. *Nature Reviews Drug Discovery*, 14(2), 130-146. [\[Link\]](#)
- Morton, C.L., & Houghton, P.J. (2007). Establishment of human tumor xenografts in immunodeficient mice.
- Peyressatre, M., et al. (2015). CDK inhibitors in cancer therapy: a patent review (2009 – 2014).
- Houghton, P.J., et al. (2007). Establishment of human tumor xenografts in immunodeficient mice. *Protocol Exchange*. [\[Link\]](#)
- VanArsdale, T., et al. (2021). The evolution of cyclin dependent kinase inhibitors in the treatment of cancer. *Expert Review of Anticancer Therapy*, 21(10), 1105-1124. [\[Link\]](#)
- National Cancer Institute. (n.d.). NCI Drug Dictionary: CDK inhibitor P276-00.
- ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels.
- Shirsath, N.P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. *Molecular Cancer*, 11, 77. [\[Link\]](#)
- Fassl, A., et al. (2022). Cyclin-Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. *Cancers*, 14(18), 4389. [\[Link\]](#)
- Raje, N., et al. (2009). Preclinical activity of P276-00, a novel small-molecule cyclin-dependent kinase inhibitor in the therapy of multiple myeloma. *Leukemia*, 23(5), 961-70. [\[Link\]](#)

- An, Z., et al. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. *Current Protocols in Pharmacology*, Chapter 14, Unit 14.15. [Link]
- Lapenna, S., & Giordano, A. (2009). CDK inhibitors: from the bench to clinical trials. *Current Drug Targets*, 10(12), 1166-71. [Link]
- Kumar, D., et al. (2012). Cyclin-Dependent Kinase Inhibition by Flavoalkaloids. *Current Pharmaceutical Design*, 18(20), 2864-2875. [Link]
- Bishayee, A., et al. (2022). The Pharmacological Implications of Flavopiridol: An Updated Overview. *International Journal of Molecular Sciences*, 23(19), 11886. [Link]
- Rathos, M.J., et al. (2010). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. *Molecular Cancer Therapeutics*, 9(9), 2735-44. [Link]
- Stout, D., & David, J. (2018). Optical Bioluminescence Protocol for Imaging Mice. *Methods in Molecular Biology*, 1790, 29-40. [Link]
- Grellet, A., et al. (2013). In vivo mathematical modeling of tumor growth from imaging data: soon to come in the future?. *Diagnostic and Interventional Imaging*, 94(6), 615-27. [Link]
- Richmond, T.D., et al. (2009). Abstract #2343: Establishing primary human tumor xenografts for use in oncology drug discovery. *Cancer Research*, 69(8\_Supplement), 2343. [Link]
- ResearchGate. (n.d.). Use of CDK Inhibitors in Animal Models of Disease.
- Shirsath, N.P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. *Molecular Cancer*, 11, 77. [Link]
- Jenkins, D.E., et al. (2018). Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice. *PLoS One*, 13(12), e0207903. [Link]
- JoVE. (2022). Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts. YouTube. [Link]
- ClinicalTrials.gov. (2012). Open Label Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms.
- Patsnap Synapse. (2025). Riviciclib.
- Malumbres, M. (2011). Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs.
- Zulkifli, M.H.B., et al. (2024). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. *Immunotherapy Advances*, 4(1), Itae010. [Link]
- American Association for Cancer Research. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types.
- Grasso, C.S., et al. (2015). In vivo xenograft models and bioluminescence analysis. *Bio-protocol*, 5(20), e1627. [Link]

- Bio-protocol. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. Bio-protocol. [Link]
- Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging.
- Hoffman, R. (2015). Statistical analysis of in vivo tumor growth experiments. Semantic Scholar. [Link]
- University of Arizona. (n.d.). Image Analysis.
- ResearchGate. (n.d.). Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast.
- Champions Oncology. (n.d.). Preclinical In Vivo Imaging.
- JoVE. (2009). In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum. Journal of Visualized Experiments. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of cyclin dependent kinase inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK inhibitors: from the bench to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors | MDPI [mdpi.com]
- 9. Cyclin-Dependent Kinase Inhibition by Flavoalkaloids | Bentham Science [eurekaselect.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]

- 12. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. championsoncology.com [championsoncology.com]
- 18. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spectralinvivo.com [spectralinvivo.com]
- 23. uab.edu [uab.edu]
- 24. [PDF] Statistical analysis of in vivo tumor growth experiments. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [In vivo imaging of P 276-00 effects on tumor growth]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045974#in-vivo-imaging-of-p-276-00-effects-on-tumor-growth>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)